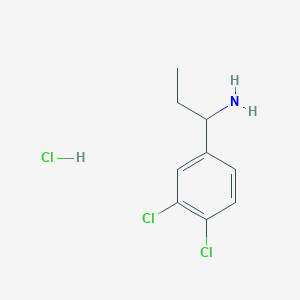
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is a complex organic compound that features a quinoline core substituted with an indole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of fluorine atoms and a cyclopropyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . The final step involves coupling the indole and quinoline moieties through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity. The cyclopropyl group provides rigidity to the molecule, improving its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(5,6-difluoro-1H-indol-3-yl)quinoline-5-carboxamide: Similar structure but lacks the methyl group on the indole ring.
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-4-carboxamide: Similar structure but with a carboxamide group at the 4-position of the quinoline ring.
Uniqueness
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is unique due to the specific positioning of the substituents, which enhances its biological activity and chemical stability. The combination of the cyclopropyl group, fluorine atoms, and the indole-quinoline framework provides a distinct set of properties that make it valuable for various applications .
Properties
CAS No. |
2768332-17-6 |
|---|---|
Molecular Formula |
C22H17F2N3O |
Molecular Weight |
377.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



